"Cetyl dimethicone chemical structure and properties"
"Cetyl dimethicone chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetyl dimethicone is an alkyl-modified polysiloxane, a versatile silicone-based polymer widely utilized in the pharmaceutical and cosmetic industries. Its unique chemical structure, combining a flexible siloxane backbone with a long-chain alkyl group, imparts desirable physicochemical properties such as emollience, hydrophobicity, and a characteristic silky, non-greasy feel in topical formulations. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and analytical characterization of cetyl dimethicone, with a focus on the representative structure associated with CAS number 191044-49-2.
Chemical Structure and Nomenclature
Cetyl dimethicone is not a single chemical entity but rather a family of alkyl-modified silicones. The term "cetyl" indicates the presence of a hexadecyl (C16H33) group, while "dimethicone" refers to a polymer backbone of repeating dimethylsiloxane units. The specific properties of a particular cetyl dimethicone product depend on the average molecular weight of the polymer, the degree of cetyl substitution, and the capping groups at the ends of the polysiloxane chain.
The most commonly referenced structure for cetyl dimethicone is associated with CAS Number 191044-49-2 , which is chemically defined as "Siloxanes and Silicones, cetyl Me, di-Me".[1] A representative chemical structure for this compound is hexadecyl-methoxy-methyl-trimethylsilyloxysilane , with the chemical formula C21H48O2Si2 .[2][3]
IUPAC Name: hexadecyl-methoxy-methyl-trimethylsilyloxysilane[2]
Synonyms: Polysiloxanes, cetyl Me, di-Me; Siloxanes and Silicones, cetyl Me, di-Me[2][4]
Physicochemical Properties
Cetyl dimethicone is typically a clear, viscous liquid or a soft, waxy solid at room temperature.[5][6] Its properties can be tailored by varying the length of the polysiloxane chain and the degree of alkyl substitution. The presence of the long-chain cetyl group makes it more compatible with organic and hydrocarbon-based ingredients compared to standard dimethicone.[5] It is insoluble in water but soluble in many cosmetic oils and waxes.[7][8]
Table 1: Physicochemical Properties of Cetyl Dimethicone (CAS 191044-49-2)
| Property | Value | Reference |
| Molecular Formula | C21H48O2Si2 | [2][3] |
| Molecular Weight | 388.78 g/mol | [3] |
| Appearance | Clear to slightly hazy, viscous fluid or soft wax | [5][6] |
| Melting Point | 12-20 °C | [9] |
| Boiling Point | 374.4 ± 11.0 °C at 760 mmHg | [1] |
| Specific Gravity | ~0.86 - 0.94 g/cm³ at 25°C | [9][10] |
| Refractive Index | ~1.440 - 1.448 at 25°C | [9][10] |
| Viscosity | 75 - 1000 cSt at 25°C (Varies by grade) | [5][10] |
| Solubility | Insoluble in water; soluble in cosmetic oils and organic solvents. | [7][8][11] |
| Flash Point | >250°C | [10] |
Synthesis of Cetyl Dimethicone
The synthesis of cetyl dimethicone is typically achieved through one of two primary methods: hydrosilylation or a condensation reaction.
Hydrosilylation
Hydrosilylation is a widely used industrial process for the formation of silicon-carbon bonds.[12] In the context of cetyl dimethicone synthesis, this involves the platinum-catalyzed addition of a silicon-hydride (Si-H) bond from a polyhydromethylsiloxane to the double bond of a 1-hexadecene (an alpha-olefin).[13]
Experimental Protocol (General Hydrosilylation):
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Reactant Preparation: A polyhydromethylsiloxane and 1-hexadecene are charged into a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
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Catalyst Addition: A platinum catalyst, such as Karstedt's catalyst (a platinum-divinyltetramethyldisiloxane complex), is added to the reaction mixture. The amount of catalyst is typically in the parts-per-million range relative to the reactants.
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Reaction: The mixture is heated to a temperature typically between 50 and 100°C.[13] The reaction is exothermic and may require cooling to maintain the desired temperature. The progress of the reaction can be monitored by observing the disappearance of the Si-H stretching band in the infrared spectrum (around 2100-2200 cm⁻¹).
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Purification: After the reaction is complete, any unreacted starting materials and the catalyst may be removed. This can be achieved by vacuum stripping or by treatment with activated carbon followed by filtration.
Condensation Reaction
An alternative synthesis route involves the condensation reaction between a silanol-terminated polydimethylsiloxane and a cetyl-functionalized silane, or the co-hydrolysis of dimethyldichlorosilane and a cetyl-functionalized chlorosilane.[7][14]
Analytical Characterization
The structure and purity of cetyl dimethicone can be confirmed using various analytical techniques, primarily Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For cetyl dimethicone, the FTIR spectrum will exhibit characteristic absorption bands for the polysiloxane backbone and the alkyl side chains.
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
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Sample Preparation: A small amount of the cetyl dimethicone sample is placed directly onto the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded over a typical range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.
-
Spectral Analysis: The resulting spectrum is analyzed for characteristic peaks.
Expected Characteristic Peaks:
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Si-O-Si stretching: Strong, broad absorption band around 1000-1100 cm⁻¹.[15]
-
Si-C stretching: Absorption bands around 1260 cm⁻¹ (from Si-CH₃) and 750-800 cm⁻¹.[15]
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C-H stretching (alkyl groups): Sharp absorption bands in the region of 2850-2960 cm⁻¹.
-
C-H bending (alkyl groups): Absorption bands around 1465 cm⁻¹ and 1375 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²⁹Si NMR spectroscopy can provide detailed structural information about cetyl dimethicone, including the ratio of dimethylsiloxane to cetyl-methylsiloxane units and the nature of the end-capping groups.
Experimental Protocol (¹H and ²⁹Si NMR):
-
Sample Preparation: The cetyl dimethicone sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ²⁹Si NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Spectral Analysis: The chemical shifts and integrals of the signals are analyzed to elucidate the molecular structure.
Expected Chemical Shifts:
-
¹H NMR:
-
Signals for the methyl protons on the silicon atoms will appear around 0.1 ppm.
-
Signals for the protons of the cetyl group will appear in the range of 0.8 to 1.3 ppm.
-
-
²⁹Si NMR:
-
The chemical shifts of the silicon atoms are highly sensitive to their local environment. Dimethylsiloxane units typically appear around -22 ppm.[16] The presence of the cetyl group will cause a shift in the signal of the attached silicon atom.
-
Applications and Functionality
Cetyl dimethicone is primarily used as a skin-conditioning agent and emollient in a wide range of cosmetic and pharmaceutical products, including creams, lotions, sunscreens, and hair conditioners.[6][7] Its mechanism of action is based on its physical properties.
The long, flexible siloxane backbone provides a lubricious, silky feel, while the hydrophobic cetyl groups enhance its affinity for the lipid components of the skin and hair.[6] When applied, it forms a non-occlusive, water-repellent film that helps to reduce transepidermal water loss (TEWL), thereby maintaining skin hydration.[7] This protective barrier also contributes to a smooth skin feel and can improve the spreadability of formulations.
Conclusion
Cetyl dimethicone is a valuable ingredient in the formulation of a wide array of personal care and pharmaceutical products. Its well-defined chemical structure and tunable physicochemical properties allow for the creation of aesthetically pleasing and functional delivery systems. A thorough understanding of its synthesis and analytical characterization is essential for quality control and the development of innovative formulations. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile silicone polymer.
References
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